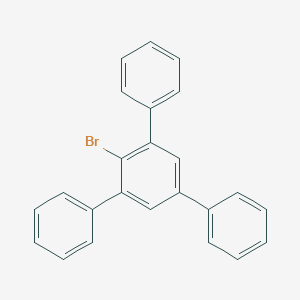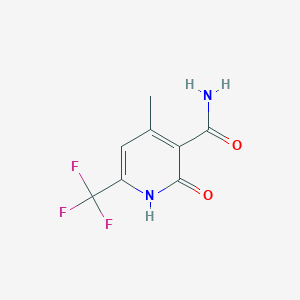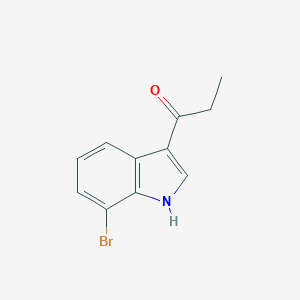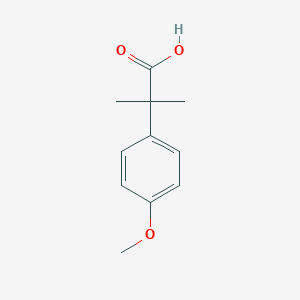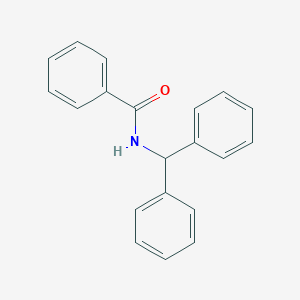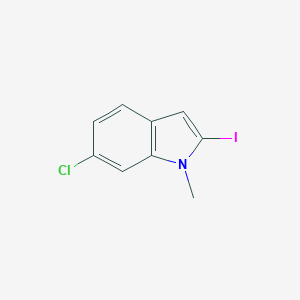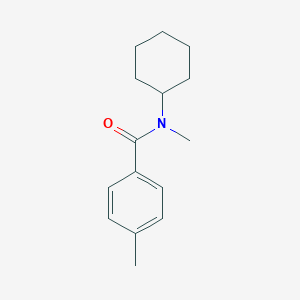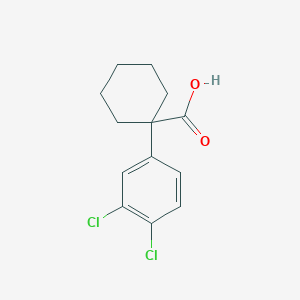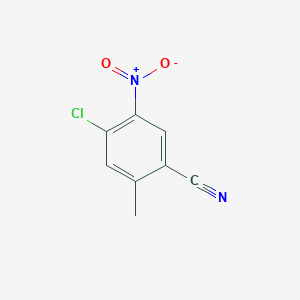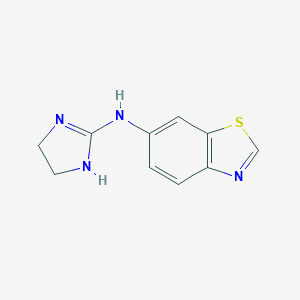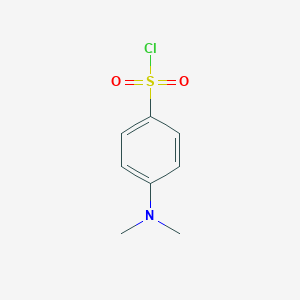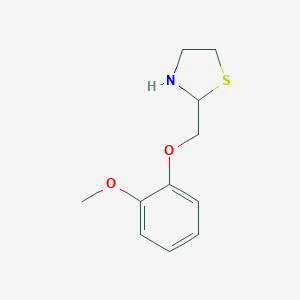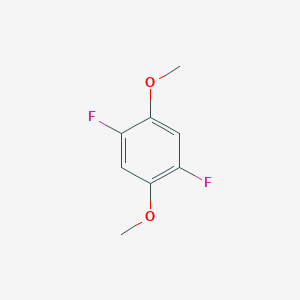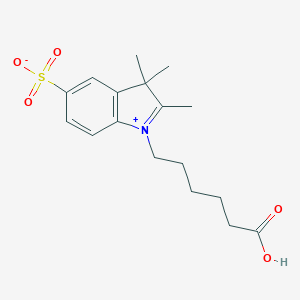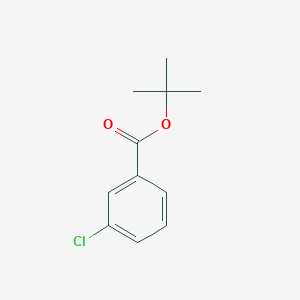
Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester, also known as Chlorobutanol, is a white crystalline solid that is widely used as a preservative, sedative, and local anesthetic in the pharmaceutical industry. It was first synthesized in the late 19th century by reacting chloral hydrate with tert-butanol. Since then, various synthesis methods have been developed to improve its purity and yield.
Mecanismo De Acción
The exact mechanism of action of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is not fully understood. It is believed to disrupt the cell membrane of microorganisms, leading to cell death. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and are resistant to antimicrobial agents.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been shown to have sedative and local anesthetic effects. It acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter GABA. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl also has muscle relaxant properties and has been used to treat muscle spasms and cramps.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is a versatile compound that can be used in a wide range of laboratory experiments. Its antimicrobial properties make it useful for studying the effects of microorganisms on biological systems. Its sedative and local anesthetic effects make it useful for studying the nervous system and muscle function. However, Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl can be toxic at high concentrations and care should be taken when handling it.
Direcciones Futuras
There are several areas of research that could benefit from further study of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl. One area is the development of new formulations that can improve its efficacy as a preservative. Another area is the study of its effects on biofilms and the development of new strategies for preventing and treating biofilm-related infections. Additionally, the potential use of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl as a local anesthetic for dental procedures is an area of ongoing research.
Métodos De Síntesis
Currently, the most common method for synthesizing Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is by reacting chloral hydrate with tert-butyl alcohol in the presence of sulfuric acid. The reaction proceeds via an esterification process, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of the chloral hydrate to form an ester. The resulting product is then purified by recrystallization and vacuum distillation.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been used as a preservative in various pharmaceutical formulations, such as injectables, ophthalmic solutions, and topical creams.
Propiedades
Número CAS |
16537-17-0 |
|---|---|
Nombre del producto |
Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester |
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
tert-butyl 3-chlorobenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |
Clave InChI |
BNZMKPCWUHXVJW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl |
Sinónimos |
Benzoic acid, 3-chloro-, 1,1-diMethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



